molecular formula C25H26N4O2 B12175801 4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one

4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one

Cat. No.: B12175801
M. Wt: 414.5 g/mol
InChI Key: MTVQVKYETMCHBA-UHFFFAOYSA-N
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Description

This compound is a bis-indole piperazine derivative characterized by a butanone backbone linking two distinct indole moieties. The indole at position 3 is directly attached to the butanone, while the piperazine ring at position 1 is acylated with a 1H-indol-6-ylcarbonyl group.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

1-[4-(1H-indole-6-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C25H26N4O2/c30-24(7-3-4-20-17-27-22-6-2-1-5-21(20)22)28-12-14-29(15-13-28)25(31)19-9-8-18-10-11-26-23(18)16-19/h1-2,5-6,8-11,16-17,26-27H,3-4,7,12-15H2

InChI Key

MTVQVKYETMCHBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)C=CN5

Origin of Product

United States

Biological Activity

The compound 4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one , often referred to as an indole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}

This structure includes an indole moiety and a piperazine ring, which are known to influence biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, compounds similar to 4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one have demonstrated significant activity against Mycobacterium tuberculosis . In a study, several indole derivatives showed IC50 values ranging from 1.35 to 2.18 µM against this pathogen, indicating their potential as anti-tubercular agents .

The mechanism by which these compounds exert their effects often involves the inhibition of key metabolic pathways in pathogens. For example, the presence of the piperazine ring may enhance binding affinity to target enzymes or receptors involved in microbial metabolism. This binding can disrupt essential processes such as cell wall synthesis or protein synthesis, leading to microbial death.

Case Study 1: Anti-Tubercular Activity

In a recent investigation into anti-tubercular agents, a series of substituted indole derivatives were synthesized and tested. Among them, one specific compound exhibited an IC90 value of 40.32 µM, demonstrating its effectiveness against Mycobacterium tuberculosis H37Ra . The study also assessed cytotoxicity on human embryonic kidney cells (HEK-293), revealing that most active compounds were non-toxic at tested concentrations.

Case Study 2: Endocannabinoid Modulation

Another area of interest is the modulation of endocannabinoid signaling through the inhibition of monoacylglycerol lipase (MAGL). Compounds derived from indole structures have shown promise in enhancing levels of 2-arachidonoylglycerol (2-AG), a key endocannabinoid involved in pain and inflammation pathways . This suggests that 4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one could be explored for therapeutic applications in managing chronic pain and inflammatory conditions.

Research Findings Summary

StudyCompoundTargetIC50/IC90 ValuesCytotoxicity
Indole DerivativeMycobacterium tuberculosisIC50: 1.35 - 2.18 µM; IC90: 40.32 µMNon-toxic on HEK-293
Indole-based MAGL InhibitorEndocannabinoid SystemNot specifiedNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Indole Hybrids

  • 4-[4-(1H-Indol-3-yl)butyl]piperazines (): These derivatives share the indole-piperazine core but lack the acylated indole-6-carbonyl group. Labanauskas and Mazeikaite demonstrated that synthetic routes for such compounds often face challenges, such as unintended bromination (e.g., forming 4-(2-bromo-1H-indol-3-yl)butanoic acid) or intramolecular acylation leading to carbazolone byproducts (e.g., 2,3,4,9-tetrahydro-1H-carbazol-1-one) . In contrast, the target compound avoids these pitfalls due to its pre-acylated piperazine, though its synthesis may require specialized protection-deprotection strategies.
  • RTC1 (4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) ():
    This arylpiperazine replaces the indole-6-carbonyl group with a trifluoromethylphenyl substituent. The thiophene and trifluoromethyl groups enhance metabolic stability and lipophilicity compared to the polar indole-carbonyl moiety in the target compound. Such substitutions are common in optimizing pharmacokinetic profiles .

Feature Target Compound 4-[4-(Indol-3-yl)butyl]piperazines RTC1
Piperazine Substituent Indole-6-carbonyl Alkyl/heterocyclic groups Trifluoromethylphenyl
Synthetic Challenges Potential acyl stability issues Bromination byproducts Method-dependent yield
Polarity High (due to carbonyl) Moderate Low (CF3 group)

Indole Derivatives with Alternative Heterocycles

  • 3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indole (): This compound features a conjugated pyrrolidine-indole system with a planar geometry (max. deviation: 0.497 Å), enhancing resonance stability.
  • Triazino-Indole Hybrids (): Compounds like 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,7-dihydroindol-4(5H)-one incorporate a triazine ring, introducing additional hydrogen-bonding sites. The bromophenyl group may confer halogen-bonding interactions absent in the target compound, influencing receptor binding .

Stability and Reactivity

The target compound’s acylated piperazine is prone to hydrolysis under basic or aqueous conditions, similar to ethyl 4-(1H-indol-3-yl)butanoyl carbonate (). In contrast, cyclohexyl-pyrrolidine indole derivatives exhibit enhanced stability due to their conjugated systems, with tetrahedral angles as low as 11.2°, minimizing steric strain .

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